molecular formula C18H15BrN2O2 B11279482 5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

Cat. No.: B11279482
M. Wt: 371.2 g/mol
InChI Key: ZLLXEPFZDFTABH-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzamide core, which is further linked to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to quinoline derivatives with different oxidation states .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H15BrN2O2/c1-11-9-13(19)10-14(17(11)23-2)18(22)21-15-7-3-5-12-6-4-8-20-16(12)15/h3-10H,1-2H3,(H,21,22)

InChI Key

ZLLXEPFZDFTABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Origin of Product

United States

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